molecular formula C8H11NO2 B8113482 4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione

4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione

Cat. No.: B8113482
M. Wt: 153.18 g/mol
InChI Key: JWNAHZLCYOVLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-azabicyclo[222]octane-3,5-dione is a bicyclic compound featuring a nitrogen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of a linear precursor containing both amine and carbonyl functionalities. The reaction conditions often require the use of a strong base or acid catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Methyl-2-azabicyclo[222]octane-3,5-dione is similar to other azabicyclo compounds, such as 2-azabicyclo[321]octane and 1-azabicyclo[222]octane its unique structural features, such as the presence of a methyl group and specific functional groups, distinguish it from these compounds

List of Similar Compounds

  • 2-azabicyclo[3.2.1]octane

  • 1-azabicyclo[2.2.2]octane

  • 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane

This comprehensive overview provides a detailed understanding of 4-Methyl-2-azabicyclo[222]octane-3,5-dione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methyl-2-azabicyclo[2.2.2]octane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8-3-2-5(4-6(8)10)9-7(8)11/h5H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAHZLCYOVLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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